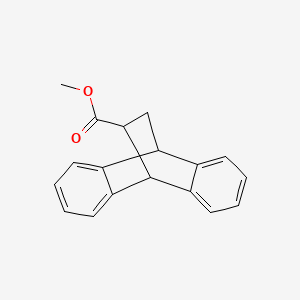![molecular formula C22H18N4 B1207277 3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline](/img/structure/B1207277.png)
3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(4-aminophenyl)-2-phenyl-4-pyrimidinyl]aniline is a member of pyrimidines.
Aplicaciones Científicas De Investigación
Synthesis and Kinetic Studies
A study by Sušnik et al. (2009) developed a synthesis sequence for a series of pyrimidine-2-amines, emphasizing their potential as protein kinase inhibitors. This research highlights the significance of pyrimidine derivatives in medicinal chemistry, particularly in enzyme inhibition (Sušnik et al., 2009).
Reaction Mechanisms
Erkin and Ramsh (2014) explored the reaction of pyrimidine derivatives with heterocyclic CH acids, revealing insights into the formal cleavage of the substrate and the formation of substituted pyrazole and aniline. This study provides valuable information on the chemical behavior and potential applications of pyrimidine-aniline compounds in synthetic chemistry (Erkin & Ramsh, 2014).
Electrochemical and Electrochromic Properties
Research by Huang, Yen, and Liou (2011) on ambipolar aromatic polyimides containing aniline derivatives demonstrated that these materials exhibit notable electrochromic behavior. This finding is crucial for the development of new materials with applications in electronic devices and displays (Huang, Yen, & Liou, 2011).
Material Synthesis
Wei, Yang, and Ding (1996) developed a one-step method for synthesizing diimine compounds from aniline, demonstrating an efficient approach to creating new materials with potential applications in various fields, including electronics and photonics (Wei, Yang, & Ding, 1996).
Nucleophilic Additions
Kurihara and Nasu (1982) described the nucleophilic additions of aniline analogs to pyrimidine derivatives, offering insights into the reactivity and potential utility of these compounds in organic synthesis and material science (Kurihara & Nasu, 1982).
Antimicrobial Activity
Patel, Gandhi, and Sharma (2010) synthesized pyridinones from aniline, which were evaluated for antimicrobial activity. This highlights the relevance of aniline derivatives in the development of new antimicrobial agents (Patel, Gandhi, & Sharma, 2010).
Conducting Polymers
Dias et al. (2006) developed a mild, copper-catalyzed route to conducting polyaniline from aniline derivatives, which is significant for the synthesis of conductive materials for electronic applications (Dias et al., 2006).
Propiedades
Nombre del producto |
3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline |
|---|---|
Fórmula molecular |
C22H18N4 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline |
InChI |
InChI=1S/C22H18N4/c23-18-11-9-15(10-12-18)20-14-21(17-7-4-8-19(24)13-17)26-22(25-20)16-5-2-1-3-6-16/h1-14H,23-24H2 |
Clave InChI |
NJUJQCABARCLKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC=C3)N)C4=CC=C(C=C4)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC=C3)N)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]-6-(diethylamino)-1-benzofuran-2-carboxamide](/img/structure/B1207194.png)


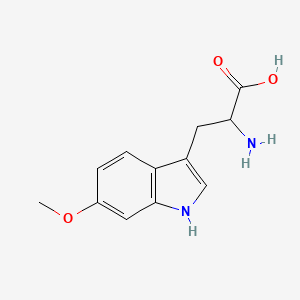
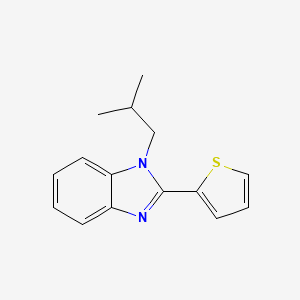
![N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1207203.png)
![5-Amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid;2-phenylacetic acid](/img/structure/B1207204.png)
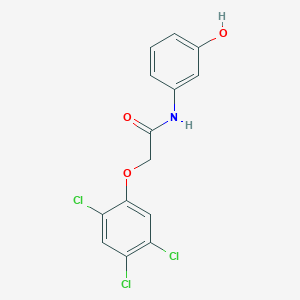
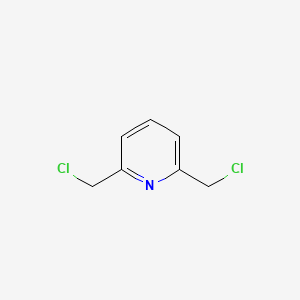
![2-Acetamido-3,3,3-trifluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propanoic acid methyl ester](/img/structure/B1207210.png)
![4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B1207211.png)
